Lipophilicity Advantage (LogP 3.36) Enables Superior Membrane Permeability vs. N3-Benzyl Analog
The target compound exhibits a calculated LogP of 3.36 , which falls within the optimal range (1–5) for oral bioavailability and membrane permeability according to Lipinski's Rule of Five. This represents a significant increase of +0.74 LogP units compared to the N3-benzyl analog (CAS not specified; LogP 2.622 [1]), translating to approximately a 5.5-fold higher theoretical octanol-water partition coefficient. Higher lipophilicity within this range is associated with improved passive transcellular diffusion, a critical parameter for intracellular target engagement. Additionally, the target compound's TPSA of 72.19 Ų remains below the 140 Ų threshold predictive of favorable oral absorption, distinguishing it from more polar quinazoline derivatives bearing additional hydroxyl or carboxyl substituents.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.36 (calculated) |
| Comparator Or Baseline | (3-Benzyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid: LogP = 2.622 (calculated) |
| Quantified Difference | ΔLogP = +0.74; ~5.5× higher theoretical partition coefficient |
| Conditions | In silico QSPR prediction; values from authoritative chemical databases |
Why This Matters
A LogP difference of +0.74 is pharmacokinetically meaningful: it indicates the 6-methyl-3-phenyl substitution pattern imparts significantly greater membrane permeability than the 3-benzyl variant, making the target compound a more suitable choice for cell-based assays and intracellular target screening campaigns.
- [1] ChemBase. (3-Benzyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid — LogP 2.622. View Source
